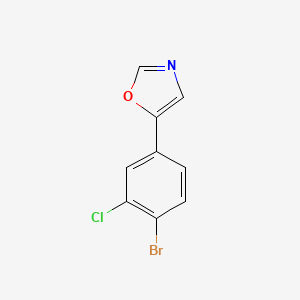

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

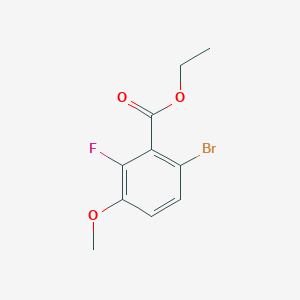

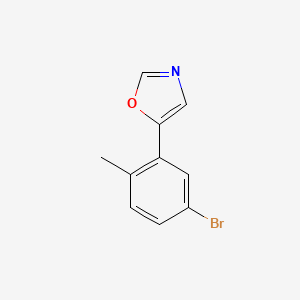

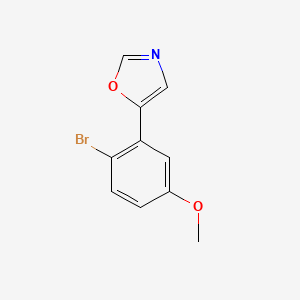

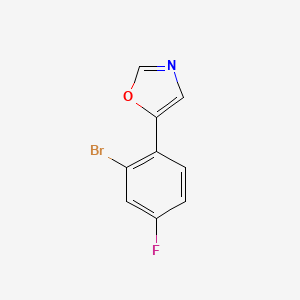

“5-(4-Bromo-3-chlorophenyl)-1,3-oxazole” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted at the 5-position with a 4-bromo-3-chlorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the 4-bromo-3-chlorophenyl group. The bromine and chlorine atoms are likely to be the major sites of reactivity due to their electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the bromine and chlorine atoms might make this compound relatively dense and possibly volatile. The oxazole ring might contribute to the compound’s stability .Applications De Recherche Scientifique

Antitubulin Agent in Cancer Treatment

The compound has been identified as a novel antitubulin agent that inhibits the proliferation of various types of cancer cells . It has shown to inhibit the proliferation of human cervical carcinoma (HeLa), human breast adenocarcinoma (MCF-7), highly metastatic breast adenocarcinoma (MDA-MB-231), cisplatin-resistant human ovarian carcinoma (A2780-cis), and multi-drug resistant mouse mammary tumor (EMT6/AR1) cells .

Inhibition of Microtubule Dynamics

The compound suppresses the dynamics of individual microtubules in live MCF-7 cells . It reduces the rates of growing and shortening phases of microtubules and increases the time microtubules spent in the pause state .

Binding to Tubulin

In vitro, the compound binds to tubulin with a dissociation constant of 8.3±1.8 µM, inhibits tubulin assembly, and suppresses GTPase activity of microtubules . It competitively inhibits the binding of BODIPY FL-vinblastine to tubulin, suggesting that it binds to tubulin at the vinblastine site .

Induction of Cell Death

The compound induces cell death by depolymerizing interphase microtubules, perturbing the spindle organization, and accumulating checkpoint proteins (BubR1 and Mad2) at the kinetochores . It enhances nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .

Anti-inflammatory Potential

The compound has been tested for its anti-inflammatory potential . Several compounds attenuated the lipopolysaccharide-induced NF-κB activation and were more potent than the parental cinnamic acid .

Low Cytotoxicity

Except for (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (IC50 6.5 µM), none of the discussed compounds showed any significant cytotoxic effect up to 20 μM .

Mécanisme D'action

Target of Action

The primary target of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole interacts with its target, tubulin, by inhibiting microtubule dynamics . It reduces the rates of the growing and shortening phases of microtubules, increases the time microtubules spend in the pause state, and reduces the dynamicity (dimer exchange per unit time) of microtubules . It binds to tubulin at the vinblastine site, suggesting a competitive inhibition mechanism .

Biochemical Pathways

The compound’s action on tubulin affects the microtubule dynamics, which is a critical component of the cell cycle, particularly the G2/M phase . This disruption leads to the accumulation of checkpoint proteins (BubR1 and Mad2) at the kinetochores, further halting cell division .

Pharmacokinetics

The compound’s ability to inhibit the proliferation of various cancer cells, including drug-resistant ones, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation and the induction of cell death . It also leads to enhanced nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .

Orientations Futures

Propriétés

IUPAC Name |

5-(4-bromo-3-chlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDOPYYQANMGDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-3-chlorophenyl)-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)

![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)

iridium(III), min. 98%](/img/structure/B6296068.png)

![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)

![(R,R)FC-1,1'-Bis(dicyclohexylphosphino)-2,2'-bis[(S,S)C-(N,N-dimethylamino)phenylmethyl]ferrocene; 97%](/img/structure/B6296092.png)